molecular formula C2H5N<br>CH2NHCH2<br>C2H5N B145994 Aziridine CAS No. 9002-98-6

Aziridine

Cat. No. B145994
CAS RN: 9002-98-6
M. Wt: 43.07 g/mol
InChI Key: NOWKCMXCCJGMRR-UHFFFAOYSA-N
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Description

Aziridines are nitrogen-containing three-membered ring heterocycles that have been less explored than their oxygenated counterparts, epoxides. Despite this, they are recognized as useful and versatile building blocks in organic synthesis and medicinal chemistry, present in many biologically active natural products such as azinomycins and mitomycins . Aziridines are characterized by significant ring strain, which makes them reactive intermediates for various chemical transformations .

Synthesis Analysis

The synthesis of aziridines has been approached through various methodologies. These include cyclization reactions, nitrogen transfer to olefins, carbon transfer to imines, and reactions of ylides, among others . A practical synthesis of aziridinofullerene, a functionalized fullerene, has been achieved through a copper-catalyzed aziridination of C(60) . Additionally, electrochemical aziridination of olefins and the use of metalated aziridines, or aziridinyl anions, have been highlighted as important synthetic strategies . The synthesis of aziridines by coupling amines and alkenes via an electrogenerated dication has also been reported, expanding the scope of N-alkyl aziridine products .

Molecular Structure Analysis

The molecular structure of aziridines is characterized by a three-membered ring that includes a nitrogen atom. This structure imparts a significant amount of ring strain, which is a driving force for many of the chemical reactions in which aziridines participate . The reactivity differences of substituted aziridines, such as CN versus CC bond breakages, are influenced by the substitution pattern, which can be predicted by studying the potential energy surfaces and reaction paths .

Chemical Reactions Analysis

Aziridines undergo a variety of chemical reactions, primarily ring-opening reactions initiated by electrophilic or nucleophilic reagents . The acid-catalyzed ring opening of aziridines and the development of transition metal-mediated nitrogen transfer reactions are notable examples . The addition reactions of iodomethyllithium to imines provide an efficient synthesis of aziridines and enantiopure amino aziridines . Cycloadditions of aziridines and alkynes represent a convergent approach to the preparation of valuable unsaturated N-heterocycles10.

Physical and Chemical Properties Analysis

Aziridines exhibit unique physical and chemical properties due to their strained ring structure. This strain leads to a proclivity towards ring-opening reactions, making aziridines versatile precursors for a wide range of amine products . The physical nature of aziridines, particularly those features that underpin their utility as synthetic intermediates, is an area of ongoing research . The reactivity of aziridines can be modulated by substituents, which affect the kinetics and thermodynamics of their reactions .

Scientific Research Applications

Pharmacological Potential of Aziridine Alkaloids

Aziridine alkaloids, isolated from terrestrial and marine species, show significant pharmacological activities. They demonstrate antitumor, antimicrobial, and antibacterial effects, making them important sources for drug prototypes and leads in drug discovery (Ismail, Levitsky, & Dembitsky, 2009).

Immunomodulatory Properties

Studies on aziridine derivatives have revealed their immunomodulatory properties. Specific aziridines can significantly stimulate lymphocyte proliferation and increase interleukin secretion, suggesting potential as immunostimulants (Baba et al., 2006). Another study found similar effects with a particular aziridine stimulating mitogen T and B lymphocyte proliferation (Baba Ahmed et al., 2008).

Use in Synthetic Chemistry

Aziridines serve as versatile building blocks in organic synthesis due to their high reactivity and selectivity. Their application in the preparation of combinatorial libraries for biological high-throughput screening is noteworthy (Olsen, Franzyk, & Jaroszewski, 2007). The generation and reactivity of aziridinyl anions in modern synthetic chemistry are also significant (Florio & Luisi, 2010).

Reactivity and Mechanistic Insights

Research on the reactivity differences in substituted aziridines provides valuable insights into various chemical syntheses, influencing kinetics and thermodynamics (Paasche et al., 2009).

Potential DNA Interactions

Certain aziridine compounds have shown the ability to interact with DNA, particularly in the context of chemotherapy. Their distinct conformation allows for unique interactions with biological nucleophiles, such as DNA, suggesting potential applications in cancer treatment (Vaidergorn et al., 2018).

Novel Drug Design and Cancer Chemotherapy

Aziridines have been explored for their role in novel drug design, particularly in cancer chemotherapy. Their activation in the presence of acid, unique to rapidly growing cancer cells, enables targeted DNA interaction, offering a promising approach for treating cancers (Khan, 2021).

Synthesis of Natural Products

The application of aziridines in the synthesis of natural products that do not contain an aziridine ring has been a significant area of research. Their high reactivity makes them valuable intermediates in various synthetic processes (Kametani & Honda, 1986).

Antibacterial Agents

Novel classes of aziridines have been developed showing interesting biological activities, including antitumor and antibacterial properties. This highlights their potential as antibacterial agents (Keniche, Mezrai, & Mulengi, 2011).

Safety And Hazards

Aziridine is highly flammable and toxic . It is a severe blistering agent, causing third degree chemical burns of the skin . It is also corrosive to eye tissue and may cause permanent corneal opacity and conjunctival scarring . At low levels, chronic inhalation exposure has been reported to result in effects on the blood in humans .

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches are highlighted, while comparing these new strategies with more classical approaches . This critical analysis is designed to help identify current gaps in the field and is showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future .

properties

IUPAC Name

aziridine
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InChI

InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2
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InChI Key

NOWKCMXCCJGMRR-UHFFFAOYSA-N
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Canonical SMILES

C1CN1
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Molecular Formula

C2H5N, Array
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Related CAS

27233-25-6, 9002-98-6
Record name Aziridine, dimer
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DSSTOX Substance ID

DTXSID8020599
Record name Ethyleneimine
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Molecular Weight

43.07 g/mol
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Physical Description

Ethyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 12 °F. Less dense than water. Flammable over a wide range of vapor-air concentrations. Vapors irritate the skin, eyes, nose, and throat. May be toxic by prolonged inhalation, skin absorption, or ingestion. Carcinogenic. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently., Liquid, Colorless liquid with an ammonia-like odor; Note: Usually contains inhibitors to prevent polymerization; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: Usually contains inhibitors to prevent polymerization.]
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Boiling Point

131 to 133 °F at 760 mmHg (EPA, 1998), 55-56 °C at 760 mm Hg, 56-57 °C, 133 °F
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Flash Point

12 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "ethylenimine, inhibited." -11 °C, 12 °F (-11 °C) (Closed cup), -11 °C c.c., 12 °F
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Solubility

Miscible (NIOSH, 2023), SOL IN ALKALI, Soluble in ethanol; slightly soluble in ether; very soluble in chloroform; miscible in organic solvents, In water, 1X10+6 mg/L (miscible), Solubility in water: miscible, Miscible
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Density

0.8321 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8321 at 24 °C/4 °C, Relative density (water = 1): 0.8, 0.83
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Vapor Density

1.48 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.48 (Air=1), Relative vapor density (air = 1): 1.5, 1.48
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Vapor Pressure

160 mmHg at 68 °F (EPA, 1998), 213.0 [mmHg], 213 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21.3, 160 mmHg
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Mechanism of Action

The ethylenimines are classic alkylating agents with biologic effects similar to the beta-chloroethylamines. /Ethylenimines/, Ethyleneimine reacted with guanosine in aqueous medium to yield two identified products: imidazole-ring-opened 7-alkylguanosine (80%) and intact 1-alkylguanosine (14%). Incubation of ethyleneimine with guanosine or deoxyguanosine at pH 6.0 (1 hr, 37 °C) yielded some intact 7-alkylated products. Half-life of imidazole ring opening of 7-alkylguanosine was 11, 5, and 2.8 min at pH 7.0, 7.7, and was 21 min at pH 7.7., ... Examples of direct-acting mutagens include alkylating agents such as ... ethyleneimine ... Direct-acting carcinogens are typically carcinogenic at multiple sites and in all species examined ...
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Impurities

50-150 ppm sodium; 0.2 wt% water max
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Product Name

Aziridine

Color/Form

Oily, water-white liquid, Colorless liquid ... [Note: Usually contains inhibitors to prevent polymerization].

CAS RN

151-56-4, 9002-98-6, 68130-98-3, 68130-99-4
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Melting Point

-98 °F Freezing Point (EPA, 1998), Freezing point: -71.5 °C, -74 °C, -97 °F
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Synthesis routes and methods I

Procedure details

The simplest compound according to formula I, 1-(2'-hydroxy-2'-phenylethyl)aziridine is known and may be made according to A. Funke and G. Benoit, Bulletin de la Societe Chimique de France, 1953, 1021. These authors, using ethylenimine and styrene oxide in equimolar ratios obtained yield of no more than 48%. We have repeated these experiments and have found that the material so produced is far from pure and, unless subjected to a separate purification process, is unsuitable as a starting material for Reaction 1. Impurities, particularly gums, are formed in Funke's process, presumably oligomers or polymers of either styrene or ethylenimine or of both which are difficult to remove and which contaminate the ultimate reaction products when Funke's compound is used in further reactions and render the isolation of the ultimate products difficult or inefficient. The conditions under which undesired side reactions of the two reactants, epoxides and aziridines, particularly polymerisation, can be prevented, unfortunately are in conflict; strongly alkaline conditions favour stability of the aziridines, but lead to spontaneous polymerisation of epoxides and acids polymerise or ring-open the aziridines. In addition we consider that under Funke's conditions the undesired isomer ##STR18## is formed which is particularly difficult to separate and to analyse. The presence of these impurities leads to further undesired by-products in subsequent reactions which cannot be readily removed or analysed and which prevent the crystallisation of the desired products. This is a serious difficulty. As far as we are aware, the synthesis of compounds of the formula V from basic chemicals currently made on technical scale has hitherto been suggested as a multistep process only. Even according to the simpler process of the present invention a 3 to 4 step synthesis is required; if in the first reaction of our combination process, the reaction between an epoxide and an aziridine, gums and impurities are formed, the crude reaction product cannot be used efficiently. It, and subsequent intermediates, must either be purified or, alternatively, yields in subsequent steps fall off rapidly. Thus, in a combination process involving 3 to 4 steps and starting from an impure first reaction product, the ultimate yield is drastically diminished, either because a sequence of purification processes involves losses, or because of low yields and difficulties with isolation.
Quantity
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Synthesis routes and methods II

Procedure details

In a four-neck flask provided with a stirrer, a thermometer, a condenser, a dropping funnel, and a nitrogen gas inlet, 111.6 g of isoparaffin solvent (produced by Exxon Chemical K.K. and marketed under trademark designation of "Isobar M") was placed and 22.3 g of sorbitan monooleate was dissolved therein. The resultant solution was emulsified by gradual addition thereto of a mixed solution prepared as an aqueous monomer solution by combining 167 g of the hydrochloride of aminoethyl methacrylate obtained by the reaction of methacrylic acid and ethylene imine, 33 g of acrylic acid, and 135 g of deionized waterl. The emulsion in the flask, with the interior of the system thoroughly displaced with nitrogen and heated to 60° C., and 0.4 g of 2,2'-azobis(dimethyl valeronitrile) added thereto as a catalyst were heated at 60° C. and stirred for 8 hours, to produce an additive M for the production of paper according with the present invention.
Quantity
22.3 g
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reactant
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Quantity
167 g
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[Compound]
Name
isoparaffin
Quantity
111.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aziridine
Reactant of Route 2
Aziridine
Reactant of Route 3
Aziridine
Reactant of Route 4
Aziridine
Reactant of Route 5
Aziridine
Reactant of Route 6
Aziridine

Citations

For This Compound
47,000
Citations
G Callebaut, T Meiresonne, N De Kimpe… - Chemical …, 2014 - ACS Publications
… 3, 4-iminobutanoic acid or 2-(carboxymethyl) aziridine, is a simple β, γ-aziridino carboxylic acid, … Nevertheless, this aziridine 1 can be considered as the higher homologue of aziridine-2-…
Number of citations: 168 pubs.acs.org
SK Liew, SJ Kaldas, AK Yudin - Organic letters, 2016 - ACS Publications
A chemoselective N-oxidation/Meisenheimer rearrangement protocol was developed to generate vinylaziridine scaffolds from aziridine aldehydes. A subsequent Lewis acid-mediated …
Number of citations: 19 pubs.acs.org
VK Yadav, V Sriramurthy - Journal of the American Chemical …, 2005 - ACS Publications
… -substituted aziridine and the corresponding … aziridine and azetidine cleavage but also the relative stereochemistry of the substituents in the products derived from substituted aziridine. …
Number of citations: 146 pubs.acs.org
K Nakajima, F Takai, T Tanaka, K Okawa - Bulletin of the Chemical …, 1978 - journal.csj.jp
Lithium L-aziridine-2-carboxylate was synthesized from N-trityl-L-aziridine-carboxylic acid benzyl ester by the treatment with trifluoroacetic acid followed by the saponification with …
Number of citations: 159 www.journal.csj.jp
E Budzisz, R Bobka, A Hauss, JN Roedel, S Wirth… - Dalton …, 2012 - pubs.rsc.org
… The reaction of the aziridine complex trans-[Cl2Pd(HNC2H4)2] with an excess of aziridine … and ring opening reaction of two aziridines (“aziridine dimerization”). CuCl2 reacted in pure …
Number of citations: 32 pubs.rsc.org
JA Deyrup - The Journal of Organic Chemistry, 1969 - ACS Publications
A procedure has been developed which allows successful extension of the Darzens synthesis to the preparation of aziridine esters and amides. The stereochemical course of the …
Number of citations: 60 pubs.acs.org
J Jiang, H Liu, CD Lu, YJ Xu - The Journal of organic chemistry, 2017 - ACS Publications
… aziridine and N-diphenylphosphinyl aziridine-2-carboxylates by … (45, 46) Treatment of N-SO 2 PMP aziridine 4a with lithium … N-DPP aziridine 7, affording aziridine containing free N–H. …
Number of citations: 40 pubs.acs.org
SC Bergmeier, SL Fundy, PP Seth - Tetrahedron, 1999 - Elsevier
Bicyclic proline analogs have a wide range of biological uses. We report here our synthesis of bicyclic proline analogs using a formal [3 + 2] intramolecular aziridine-allylsilane …
Number of citations: 84 www.sciencedirect.com
HJ Ha, JH Jung, WK Lee - Asian Journal of Organic Chemistry, 2014 - Wiley Online Library
… Chiral aziridine‐2‐carboxylates have two important functional groups, the carboxylate group and aziridine ring, that are useful for synthetic purposes. As both (2R)‐ and (2S)‐aziridine‐2…
Number of citations: 43 onlinelibrary.wiley.com
AR Tyler, H Mosaei, S Morton, PG Waddell… - Journal of natural …, 2017 - ACS Publications
The madurastatins are pentapeptide siderophores originally described as containing an unusual salicylate-capped N-terminal aziridine ring. Isolation of madurastatin C1 (1) (also …
Number of citations: 30 pubs.acs.org

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